3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
“3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” is a chemical compound with the molecular formula C9H14N2O . It has a molecular weight of 166.22 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O/c1-11-9(12)6-8(10-11)7-4-2-3-5-7/h6-7,10H,2-5H2,1H3 . This indicates that the compound contains 9 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
- Application : This compound is used as a building block in organic synthesis .
- Method of Application : The specific methods of application can vary widely depending on the specific synthesis being performed. However, it is typically used in reactions at room temperature .
- Results or Outcomes : The outcomes of these syntheses can also vary widely, but the use of this compound can enable the creation of a wide variety of complex organic molecules .
- Application : Pyrazole derivatives, such as “3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one”, have been found to have a wide range of applications in medicinal chemistry .
- Method of Application : These compounds are typically synthesized and then tested for various biological activities. The specific methods of application can vary widely depending on the specific activity being tested .
- Results or Outcomes : Pyrazoles have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .
Scientific Field: Organic Chemistry
Scientific Field: Medicinal Chemistry
- Application : Pyrazoline compounds, which can be derived from pyrazole compounds, have excellent fluorescence and better hole transport characteristics .
- Method of Application : These compounds can be synthesized and then used in the production of photoluminescent and photorefractive materials .
- Results or Outcomes : The use of these compounds can result in materials with improved thermal stability and washing resistance .
- Application : Derivatives of 1, 3-diazole, which can be synthesized from pyrazole compounds, show different biological activities .
- Method of Application : These compounds can be synthesized and then tested for various biological activities .
- Results or Outcomes : These compounds have been found to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Application : Cyclopentyl Methyl Ether (CPME), which can be synthesized from cyclopentyl compounds, is used as a solvent in organic synthesis .
- Method of Application : CPME can be used as a solvent in various organic synthesis reactions .
- Results or Outcomes : The use of CPME as a solvent can result in more efficient and eco-friendly organic synthesis reactions .
Scientific Field: Photoluminescent Materials
Scientific Field: Antimicrobial Research
Scientific Field: Organic Synthesis
- Application : Pyrrolopyrazine derivatives, which can be synthesized from pyrazole compounds, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Method of Application : These compounds can be synthesized and then tested for various biological activities .
- Results or Outcomes : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
- Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Method of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Scientific Field: Pyrrolopyrazine Derivatives
Scientific Field: Pyrazole Scaffold
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding inhalation and ingestion, and keeping the compound in a dry, cool, and well-ventilated place .
Future Directions
While there isn’t specific information on future directions for “3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one”, compounds with similar structures have been used in various fields. For instance, pyrazoline derivatives have been used in certain antidepressants , and as photoluminescent materials . Therefore, “3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” could potentially have similar applications.
properties
IUPAC Name |
5-cyclopentyl-2-methyl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11-9(12)6-8(10-11)7-4-2-3-5-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTGKQZNXTYHFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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